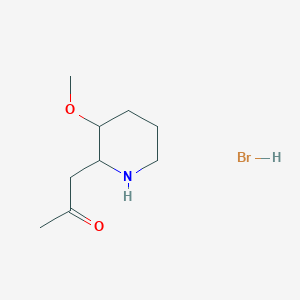

trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide

Description

trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide (CAS No. 64543-93-7), also known as Ridane Hydrobromide, is a bromide salt of a piperidine-derived ketone. Its molecular formula is C₉H₁₈BrNO₂, with a stereospecific IUPAC name 1-[(2R,3S)-3-methoxypiperidin-2-yl]propan-2-one;hydrobromide . The compound features a piperidinyl ring substituted with a methoxy group at the 3-position and a propanone moiety at the 2-position. The hydrobromide salt enhances its solubility and stability, making it suitable for pharmaceutical research, though its specific therapeutic applications remain undisclosed .

Properties

Molecular Formula |

C9H18BrNO2 |

|---|---|

Molecular Weight |

252.15 g/mol |

IUPAC Name |

1-(3-methoxypiperidin-2-yl)propan-2-one;hydrobromide |

InChI |

InChI=1S/C9H17NO2.BrH/c1-7(11)6-8-9(12-2)4-3-5-10-8;/h8-10H,3-6H2,1-2H3;1H |

InChI Key |

DVSQBUUDEVNABC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1C(CCCN1)OC.Br |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The most straightforward method involves alkylating 3-methoxy-2-piperidinone (1) with 2-propanone (2) in the presence of hydrobromic acid (HBr) to form the hydrobromide salt. The reaction proceeds via nucleophilic attack of the piperidinone nitrogen on the electrophilic carbonyl carbon of 2-propanone, followed by acid-mediated salt formation.

Reaction Scheme:

$$

\text{3-Methoxy-2-piperidinone} + \text{2-Propanone} \xrightarrow{\text{HBr}} \text{trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide}

$$

Industrial-Scale Optimization

Industrial protocols use excess HBr (1.5–2.0 equiv) at 60–80°C for 6–8 hours, achieving yields of 75–85%. Key considerations include:

- Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing ionic intermediates.

- Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) removes unreacted starting materials, yielding >99% purity.

Table 1: Industrial Alkylation Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| HBr Equivalents | 1.5–2.0 | Maximizes salt formation |

| Temperature | 60–80°C | Balances kinetics vs. decomposition |

| Reaction Time | 6–8 h | Ensures completion |

Hydrogenation of Pyridine Derivatives

Pyridine Ring Reduction

Alternative routes start with 3-methoxypyridine (3) , which undergoes catalytic hydrogenation to form 3-methoxy-piperidine (4) . Subsequent condensation with 2-propanone and HBr yields the target compound.

Key Steps:

Cost-Effective Modifications

Chinese patent CN102603615B avoids expensive rhodium catalysts by using Pd/C for hydrogenation, reducing production costs by ~40% compared to earlier methods. This approach scales to multi-kilogram batches with consistent purity (98.5–99.2% by HPLC).

Enantioselective Synthesis via Organocatalysis

Diels-Alder Cycloaddition

High-purity enantiomers are accessible via asymmetric Diels-Alder reactions. Siloxydiene (5) and dienophile (6) react in the presence of diarylprolinol catalyst (7) to form cycloadduct (8) with 90% enantiomeric excess (ee).

Reaction Conditions:

Post-Functionalization

Cycloadduct (8) undergoes Gilbert–Seyferth homologation to install the propanone moiety:

- Homologation : Bestmann–Ohira reagent (1.2 equiv), THF, 0°C → RT, 84% yield.

- Salt Formation : HBr gas bubbling in dichloromethane, 0°C, 2 h (91% yield).

Table 2: Enantioselective vs. Industrial Methods

| Metric | Enantioselective | Industrial |

|---|---|---|

| Yield | 67–84% | 75–85% |

| enantiomeric Excess | 90% ee | N/A |

| Cost per kg | $12,000 | $1,500 |

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

Trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like sodium methoxide or other nucleophiles.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Veterinary Medicine

Anti-Coccidial Agent

Ridane hydrobromide is primarily used as an anti-coccidial agent in veterinary medicine. It is effective against Cryptosporidium parvum, a protozoan parasite that causes gastrointestinal illness in livestock and poultry. The compound disrupts the metabolic pathways of the parasite, inhibiting its growth and reproduction, which is crucial for preventing coccidiosis in animals.

Mechanism of Action

The mechanism involves targeting the free stages of Cryptosporidium parvum, including sporozoites and merozoites. By interfering with their life cycle, Ridane hydrobromide helps reduce the incidence of diarrhea caused by this parasite in newborn calves and other livestock.

Organic Synthesis

Ridane hydrobromide serves as an important intermediate in the synthesis of other biologically active compounds. Notably, it is involved in the production of:

- Febrifugine : An alkaloid with antimalarial properties derived from natural sources.

- Halofuginone : A piperidine derivative used in veterinary medicine for its anti-coccidial effects.

These compounds exhibit distinct pharmacological profiles while sharing core structural elements with Ridane hydrobromide.

Research Applications

Pharmacokinetics and Pharmacodynamics

Research has indicated that Ridane hydrobromide may interact with cytochrome P450 enzymes, affecting the metabolism of co-administered drugs. Understanding these interactions is vital for optimizing therapeutic regimens and avoiding adverse effects.

Potential Anti-Inflammatory and Analgesic Effects

While primarily recognized for its anti-coccidial properties, preliminary studies suggest that Ridane hydrobromide may also exhibit anti-inflammatory and analgesic effects. However, further research is needed to fully elucidate these potential benefits.

Mechanism of Action

The mechanism of action of trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide would depend on its specific interactions with molecular targets. Potential mechanisms include:

Binding to Receptors: Interaction with neurotransmitter receptors in the brain.

Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.

Signal Transduction: Modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table and analysis compare trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide with analogous compounds in terms of structure, physicochemical properties, and applications:

Structural and Functional Analysis

- Piperidine vs.

- Bromide Salts : Both Ridane Hydrobromide and dextromethorphan hydrobromide utilize bromide to improve solubility, but the latter is clinically validated for CNS disorders, whereas Ridane’s applications remain exploratory .

- However, Ridane’s piperidinyl-methoxy substitution may modulate selectivity .

Pharmacological and Toxicological Insights

- Toxicity : Pyridine hydrobromide exhibits acute toxicity (skin/eye irritation), while Ridane Hydrobromide’s safety profile is undefined but likely milder due to its research-grade handling protocols .

- Therapeutic Potential: Dextromethorphan hydrobromide’s success in depression highlights the viability of bromide salts in CNS drug development, a trajectory that may apply to Ridane Hydrobromide pending further study .

Biological Activity

Introduction

trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide, often referred to as Ridane Hydrobromide, is a compound with notable pharmacological properties. This article explores its biological activities, focusing on its antimicrobial, anticancer, and neuropharmacological effects based on recent research findings.

- Molecular Formula : C9H18BrNO2

- Molecular Weight : 252.15 g/mol

- CAS Number : 64543-93-7

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various piperidine derivatives, including this compound.

Table 1: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4–8 µg/mL |

| Escherichia coli | 2–4 µg/mL |

| Candida albicans | 0.5–1.0 µg/mL |

The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial properties . It has been particularly effective against strains resistant to conventional antibiotics, making it a candidate for further development in treating infections caused by multidrug-resistant organisms.

Anticancer Properties

The anticancer potential of this compound has been investigated in various cancer cell lines.

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | 19 |

| HeLa (Cervical) | 17.02 | 1.5 |

| A375 (Melanoma) | 11.73 | 1.8 |

The compound exhibited potent inhibitory effects on the proliferation of MDA-MB-231 cells, a triple-negative breast cancer line, with a favorable selectivity index compared to non-cancerous cell lines . This selectivity suggests that this compound could be developed into a chemotherapeutic agent with reduced side effects.

Case Study: In Vivo Efficacy

In a recent study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with the compound significantly inhibited lung metastasis compared to control groups. The pharmacodynamic effects were assessed over a period of 30 days, demonstrating the potential for this compound in cancer therapy .

Neuropharmacological Effects

The piperidine structure of this compound suggests possible interactions with neurotransmitter systems. Preliminary studies indicate that it may exhibit anxiolytic and antidepressant-like effects in animal models.

Table 3: Neuropharmacological Activities

| Test Model | Effect Observed |

|---|---|

| Elevated Plus Maze | Increased time in open arms |

| Forced Swim Test | Reduced immobility time |

These findings indicate that the compound may modulate anxiety and depressive behaviors, warranting further investigation into its mechanisms of action and potential therapeutic applications in neuropsychiatric disorders .

Q & A

FAQs for Researchers on trans-1-(3-Methoxy-2-piperidinyl)-2-propanone Hydrobromide

Basic Research Questions

Q. What synthetic methods are used to prepare this compound, and how can reaction conditions be optimized for higher trans isomer yield?

- The compound can be synthesized via a modified Baker and McEvoy method, where allyl chloroformate is used to block the secondary amine of the precursor (3-methoxy-2-piperidyl)-2-propanone. Recrystallization from 95% ethanol yields the pure trans isomer (mp 229–231°C). Optimization involves selecting blocking agents (e.g., allyl vs. ethyl chloroformate) and solvent systems to minimize cis isomer contamination .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of the trans isomer?

- Elemental analysis (C, H, N, Br, and OCH₃ content) and NMR spectroscopy are essential. For example, elemental analysis of the trans hydrobromide salt should align with calculated values (C: 50.3%, H: 5.3%, N: 11.0%, Br: 20.9%) to confirm purity. NMR in toluene can resolve cis-trans isomer ratios by analyzing proton environments .

Q. How can researchers separate cis and trans isomers during synthesis?

- Isomer separation is achieved through solvent recrystallization. For instance, 95% ethanol effectively isolates the trans isomer from a mixture containing ~70% trans precursor. Monitoring pH during synthesis is also critical, as acidic conditions favor cis isomer formation .

Advanced Research Questions

Q. How does pH influence the cis-trans equilibrium of (3-methoxy-2-piperidinyl)-2-propanone, and what are the implications for synthesis?

- Lower pH shifts the equilibrium toward the cis isomer. For example, at pH < 10.6, the % trans isomer decreases significantly (Table II, ). Researchers must buffer reaction mixtures at alkaline pH (≥10.6) to stabilize the trans configuration during synthesis and purification .

Q. What pharmacological targets or mechanisms could be hypothesized for this compound based on structural analogs?

- Piperidine derivatives often interact with neurotransmitter receptors (e.g., dopamine or serotonin receptors). The methoxy and ketone groups may enhance blood-brain barrier permeability, making the compound a candidate for CNS drug development. In vitro assays targeting GPCRs or ion channels are recommended to validate activity .

Q. What challenges arise in quantifying trace cis isomer impurities, and how can they be addressed?

- Low-level cis impurities (<1%) may co-elute in HPLC. Use chiral columns or hyphenated techniques like LC-MS with ion mobility separation. NMR integration of diagnostic peaks (e.g., piperidine ring protons) provides complementary quantification .

Q. How can contradictory reports on isomer ratios in literature be resolved?

- Discrepancies often stem from uncontrolled pH or solvent effects. Replicating synthesis under standardized conditions (pH 10.6, ethanol recrystallization) and reporting detailed reaction parameters (temperature, blocking agents) can harmonize data .

Q. What storage conditions are required to maintain the stability of the hydrobromide salt?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.